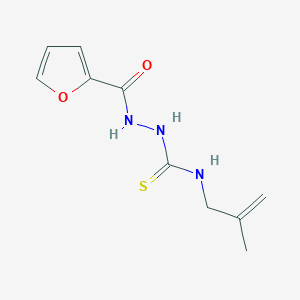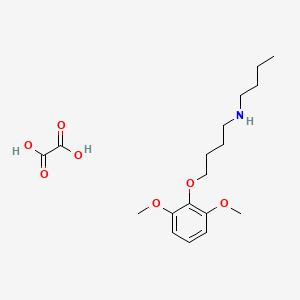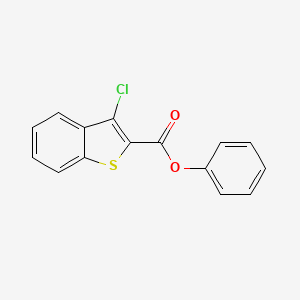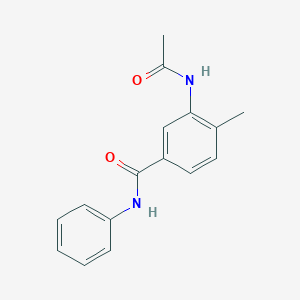
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been widely studied for its potential use in scientific research. FMH is a thiosemicarbazone derivative that has been found to exhibit a variety of biological activities, including antitumor, antiviral, and antimalarial properties. In
Wirkmechanismus
The exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. In addition to its antitumor, antiviral, and antimalarial activities, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity at relatively low concentrations, making it a cost-effective compound for research. However, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some assays. Additionally, the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. One area of research is the development of new antitumor drugs based on the structure of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. Researchers are also exploring the potential use of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide as a treatment for viral infections and malaria. Additionally, there is interest in understanding the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide and its effects on different cell types. Overall, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is a promising compound for scientific research with potential applications in several fields.
Synthesemethoden
The synthesis of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide involves the reaction of furoylhydrazine with 2-methyl-2-propen-1-yl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. This synthesis method has been used in several studies and has been found to yield high purity 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is in the field of cancer research. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
In addition to its antitumor activity, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit antiviral and antimalarial properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit potent antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)6-11-10(16)13-12-9(14)8-4-3-5-15-8/h3-5H,1,6H2,2H3,(H,12,14)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGOUWYDTHPYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)